4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various neurological disorders. Its structure features a morpholine ring linked to a pyrazolo[1,5-a]pyrimidine core, which is further substituted with a pyridine moiety.
The compound can be synthesized through various methods involving multiple steps that include the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent modifications to introduce the morpholine and pyridine groups. The synthesis typically utilizes readily available starting materials and employs techniques such as cyclization reactions and nucleophilic substitutions .
4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its rings. It is also categorized under bioactive compounds, particularly those targeting phosphodiesterase enzymes, which play crucial roles in cellular signaling processes.
The synthesis of 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine can involve several synthetic routes:
The synthesis may require specific reaction conditions such as temperature control, inert atmosphere, and careful handling of reagents to maximize yield and purity. For example, some methods may involve using solvents like dioxane or water under controlled temperatures to facilitate the reactions effectively .
The molecular formula of 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is , with a molecular weight of approximately 343.8 g/mol. The structure includes:
Key structural data includes:
The compound may participate in various chemical reactions typical for heterocycles:
These reactions often require specific catalysts and conditions to achieve desired outcomes efficiently while minimizing side products. Reaction yields and selectivity are critical parameters that are monitored during synthesis .
The primary mechanism of action for 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves inhibition of phosphodiesterase type 10A (PDE10A). This enzyme hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial signaling molecules in neuronal pathways.
By inhibiting PDE10A, this compound increases levels of cAMP and cGMP, thereby enhancing neuronal signaling and potentially alleviating symptoms associated with neurological disorders such as schizophrenia and Huntington's disease. This makes it a valuable candidate for therapeutic development in neuropharmacology .
Studies have shown that compounds targeting PDE10A exhibit significant effects on cognitive functions and mood regulation, highlighting their potential in treating psychiatric conditions.
The physical properties of 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine include:
Property | Value |
---|---|
Molecular Formula | C16H18ClN7 |
Molecular Weight | 343.8 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Chemical properties relevant to this compound include:
These properties can influence its behavior in biological systems and its suitability for pharmaceutical formulations.
4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine has several notable applications:
The construction of the pyrazolo[1,5-a]pyrimidine core represents the foundational step in synthesizing 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine. The most efficient approach employs a three-step sequence starting from 5-amino-3-methylpyrazole (or appropriately substituted analogs) and diethyl malonate as key building blocks. Initial condensation occurs under basic conditions (sodium ethoxide in ethanol) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with reported yields exceeding 89% [1]. This dihydroxy intermediate undergoes selective chlorination at the 7-position using phosphorus oxychloride (POCl₃), often with catalytic pyridine, to afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in approximately 61% yield [1] [4]. The enhanced reactivity of the C7 chlorine atom compared to C5 is well-documented and crucial for regioselective downstream modifications [1].
Significant optimization has been achieved through microwave irradiation techniques. Studies demonstrate that cyclocondensation reactions between β-enaminone derivatives and electron-deficient aminopyrazoles (e.g., 5-amino-3-bromopyrazole) under microwave conditions drastically reduce reaction times from hours to minutes (15-30 minutes) while maintaining or improving yields (typically 75-90%) compared to conventional heating [4]. This acceleration is particularly valuable for library synthesis and exploring structure-activity relationships (SAR). Furthermore, the use of Vilsmeier-Haack conditions (POCl₃/N,N-dimethylaniline) has proven effective for activating intermediates and facilitating annulation reactions when stoichiometric control of reagents like diethyl malonate is challenging, offering alternative pathways to functionalized cores [4].
Table 1: Key Steps and Optimized Conditions for Pyrazolo[1,5-a]pyrimidine Core Synthesis
Step | Reactants | Conditions | Key Product | Yield (%) | Optimization |
---|---|---|---|---|---|
Core Formation | 5-Amino-3-methylpyrazole, Diethyl malonate | NaOEt, EtOH, reflux, 6-8h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | - |
Chlorination | 5,7-Diol, POCl₃ | POCl₃, Pyridine (cat.), reflux, 4h | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 | Use of catalytic pyridine enhances yield |
C7 Substitution | 5,7-Dichloro intermediate, Morpholine | Morpholine, K₂CO₃, RT, 12h | 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine | 94 | Ambient temperature ensures C7 selectivity |
MW Cyclization | β-Enaminone, Aminopyrazole | DMF, MW, 150°C, 15-30 min | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidine | 75-90 | Drastic reduction in reaction time |
The introduction of the pyridin-4-yl moiety at the C2 position relies heavily on Palladium-catalyzed cross-coupling strategies, with Suzuki-Miyaura coupling being the predominant method. The key precursor, typically a 5,7-dichloro-2-halo (Cl, Br, I) pyrazolo[1,5-a]pyrimidine or the more reactive 7-morpholino-5-chloro-2-halo derivative, undergoes coupling with pyridin-4-ylboronic acid or its pinacol ester [1] . Ligand selection critically influences both yield and regioselectivity. Bidentate phosphine ligands like XPhos or SPhos, combined with Pd(OAc)₂ or Pd(PPh₃)₄, provide superior results compared to monodentate ligands, achieving yields often exceeding 80% under optimized conditions . Typical conditions involve aqueous bases (K₂CO₃, Cs₂CO₃) in toluene/ethanol or dioxane/water mixtures at elevated temperatures (80-100°C) for 12-24 hours [6] .
Buchwald-Hartwig amination represents the primary method for installing the morpholine ring at the C7 position. This reaction exhibits excellent regioselectivity due to the inherent electronic bias of the dichloro intermediate and the steric accessibility of C7. Optimized protocols utilize Pd₂(dba)₃ or Pd(OAc)₂ precatalysts with bulky phosphine ligands (XantPhos, DavePhos, BINAP) and mild bases (Cs₂CO₃, K₃PO₄) in toluene or dioxane at 80-110°C [1] [9]. The reaction proceeds efficiently with morpholine itself, often achieving near-quantitative conversion (>90%) within 12 hours under inert atmosphere [1]. Sequential coupling strategies are viable: either installing morpholine first (exploiting C7 chlorine lability) followed by Suzuki coupling at C2, or performing the Suzuki coupling on the dichloro precursor and then the Buchwald-Hartwig amination. The former sequence often benefits from the activating effect of the electron-donating morpholino group on the C2 chlorine for subsequent cross-coupling [1] [6].
Table 2: Palladium-Catalyzed Coupling Strategies for Pyridine and Morpholine Integration
Coupling Type | Precursor | Coupling Partner | Catalyst System | Conditions | Product | Yield Range (%) |
---|---|---|---|---|---|---|
Suzuki (C2) | 5,7-Dichloro-2-iodopyrazolo[1,5-a]pyrimidine | 4-Pyridylboronic acid pinacol ester | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O | 100°C, 12-18h | 5,7-Dichloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine | 70-85 |
Suzuki (C2) | 7-Morpholino-5-chloro-2-iodopyrazolo[1,5-a]pyrimidine | 4-Pyridylboronic acid | Pd(OAc)₂/XPhos, Cs₂CO₃, Dioxane/H₂O | 90°C, 12h | Target Compound | 80-92 |
Buchwald-Hartwig (C7) | 5,7-Dichloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine | Morpholine | Pd₂(dba)₃/BINAP, Cs₂CO₃, Toluene | 100°C, 12h | Target Compound | 85-95 |
Buchwald-Hartwig (C7) | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | Pd(OAc)₂/XantPhos, K₃PO₄, Toluene | 110°C, 10h | 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine | 90-98 |
The presence of the chlorine atom at the C5 position is a critical pharmacophore in the target molecule. Achieving high regioselectivity during the chlorination step is paramount. The use of phosphorus oxychloride (POCl₃), often in excess and with catalytic agents like N,N-diethylaniline or pyridine, predominantly targets the C5 position of the 5,7-dihydroxypyrazolo[1,5-a]pyrimidine core, resulting in the 5,7-dichloro derivative [1] [9]. This regioselectivity arises from the inherent electronic asymmetry of the pyrazolo[1,5-a]pyrimidine ring system, where the C5 position is intrinsically more electrophilic and susceptible to nucleophilic substitution than C7 under these conditions. Computational studies support the higher partial positive charge at C5 compared to C7 in the dihydroxy precursor [9].
Subsequent nucleophilic substitution reactions at C5 require careful optimization due to the decreased reactivity compared to the C7 chlorine. This diminished reactivity stems from the electron-donating effect of the morpholino group installed at C7 and the steric environment around C5. Effective substitution necessitates activated precursors or enhanced reaction conditions. A highly effective strategy involves converting the C5 chlorine to a more reactive pyrimidine N-oxide. This activation significantly facilitates nucleophilic aromatic substitution (SNAr) at C5 with nitrogen nucleophiles like amines or azides under milder conditions than required for the chloro derivative itself . Alternatively, elevated temperatures (120-150°C) and high-boiling solvents (DMSO, NMP, DMF) are commonly employed for direct SNAr with amines, although yields can be variable depending on the nucleophile's steric bulk and basicity [1] [9]. Palladium-catalyzed amination (Buchwald-Hartwig) also remains applicable for installing aryl or alkyl amines at C5, requiring specific catalyst tuning distinct from the C7 amination conditions [6] [9].
Table 3: Regioselectivity and Substitution Strategies at the C5 Position
Chlorination Precursor | Chlorination Conditions | Major Product Regioisomer | C5:C7 Selectivity | C5 Substitution Strategy | Conditions for C5 Substitution |
---|---|---|---|---|---|
Pyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ (5 eq), Pyridine (0.1 eq), Reflux, 4h | 5,7-Dichloro- isomer | >95:5 | Direct SNAr (e.g., with amines) | Amine (excess), DMSO, 120-150°C, 24-48h |
7-Morpholino-pyrazolo[1,5-a]pyrimidin-5-ol | POCl₃ (3 eq), N,N-diethylaniline (0.5 eq), Reflux, 6h | 5-Chloro-7-morpholino- isomer | >98:2 | Activation via N-oxide formation | 1. N-Oxidation; 2. SNAr (NuH), Mild Conditions |
2-Substituted-5,7-dihydroxy pyrazolo[1,5-a]pyrimidine | POCl₃ (neat), Reflux, 4h | 5,7-Dichloro- isomer | ~90:10 | Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Toluene/dioxane, 80-110°C |
Electron-deficient 5,7-Dihydroxy core | POCl₃ (4 eq), Reflux, 3h | 5,7-Dichloro- isomer | >95:5 | Conversion to triflate for Pd-catalyzed coupling | 1. Tf₂O; 2. Suzuki/Negishi/etc. |
While the morpholine ring itself is a common pharmacophore, late-stage diversification at the morpholine nitrogen or leveraging the morpholine-substituted core for further derivatization offers significant potential for SAR exploration and property optimization. A powerful strategy involves direct C–H borylation of the pyrazolo[1,5-a]pyrimidine core. Iridium-catalyzed C–H borylation, employing catalysts like Ir(COD)OMe with bipyridine or dtbpy ligands, selectively targets positions ortho to the morpholine nitrogen or on peripheral rings (like the pyridyl group), introducing boron handles for subsequent Suzuki couplings to install diverse aryl, heteroaryl, or alkenyl groups [6]. High-throughput experimentation (HTE) coupled with geometric deep learning (GDL) models has significantly accelerated the identification of optimal borylation conditions (catalyst, ligand, solvent, temperature) for complex drug-like molecules, achieving regioselectivity predictions with high accuracy (F-score ~67%) [6].
N-Functionalization of morpholine provides another diversification route. While morpholine itself is a secondary amine, protecting group strategies or de novo synthesis allow the installation of N-alkyl or N-acyl morpholine variants. Alternatively, nucleophilic ring-opening of activated morpholine derivatives or substitution of morpholine precursors (e.g., bis(2-chloroethyl)amine) with diversely functionalized nucleophiles can generate N-substituted morpholin-3-ones or other modified morpholine scaffolds before incorporation into the core [2] [9]. Furthermore, the morpholine oxygen can serve as a handle for alkylation under Mitsunobu conditions or via deprotonation/alkylation sequences, generating ether derivatives that can modulate lipophilicity and metabolic stability [2].
Computational approaches play an increasingly crucial role in diversification. Molecular docking and molecular dynamics (MD) simulations, validated against experimental data (e.g., binding to targets like mTOR or CDK2), help predict how modifications on the morpholine ring or the core structure impact target engagement and selectivity. For instance, simulations lasting 100 ns can confirm the stability of protein-ligand interactions and guide the design of derivatives with improved binding affinity [9]. These in silico predictions prioritize synthetic targets for HTE campaigns focused on diversification chemistry like borylation or nucleophilic substitution [6] [9].
Table 4: Post-Functionalization Strategies for Morpholine Derivative Diversification
Strategy | Target Site | Key Reagents/Conditions | Products/Handles | Application/SAR Impact |
---|---|---|---|---|
Ir-Catalyzed C-H Borylation | C-H bonds on core/pyridyl rings | [Ir(COD)OMe], dtbpy, B₂pin₂, THF, 80°C | Aryl/heteroaryl boronate esters | Suzuki coupling installs diverse R groups; Modulates potency, solubility, PK |
N-Alkylation/Acylation | Morpholine Nitrogen (N) | 1. Alkyl halides, Base; 2. Acyl chlorides, Base | N-Alkylmorpholines, N-Acylmorpholines | Fine-tunes lipophilicity, H-bonding capacity, metabolic stability |
O-Alkylation | Morpholine Oxygen (O) | 1. R-OH, PPh₃, DIAD; 2. R-Br, NaH | Morpholine Ethers | Modulates steric bulk, polarity, and conformation |
De Novo Synthesis | Morpholine Ring Construction | Bis(2-haloethyl)amine + Functionalized alkoxide/amine | N-Substituted morpholines, Morpholinones | Incorporates diverse N-substituents not accessible via direct modification |
Computational Design (Docking/MD) | Entire Molecule | Molecular modeling software (e.g., AutoDock, GROMACS) | Predicted high-affinity derivatives | Prioritizes synthetic targets for HTE; Guides rational diversification |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: